(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester
CAS No.: 68176-63-6
Cat. No.: VC11699155
Molecular Formula: C6H6ClN3O3S
Molecular Weight: 235.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68176-63-6 |
|---|---|
| Molecular Formula | C6H6ClN3O3S |
| Molecular Weight | 235.65 g/mol |
| IUPAC Name | ethyl N-(4-carbonochloridoylthiadiazol-5-yl)carbamate |
| Standard InChI | InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12) |
| Standard InChI Key | UGSVDXVZSPIWIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=C(N=NS1)C(=O)Cl |
| Canonical SMILES | CCOC(=O)NC1=C(N=NS1)C(=O)Cl |
Introduction
"(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester" is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are widely studied due to their diverse biological and chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound's molecular structure features a 1,2,3-thiadiazole ring substituted with a chlorocarbonyl group at the 4-position and an ethyl carbamate group at the 5-position. This unique arrangement makes it a promising candidate for various chemical and pharmaceutical applications.
Synthesis Pathway
The synthesis of "(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester" typically involves:
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Formation of the Thiadiazole Core:
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Introduction of Substituents:
Biological Significance
Thiadiazole derivatives exhibit a wide range of pharmacological activities due to their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Potential Applications:
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Antimicrobial Activity: Many thiadiazoles have shown efficacy against Gram-positive and Gram-negative bacteria .
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Anticancer Potential: Substituted thiadiazoles have been reported to inhibit cancer cell proliferation by targeting specific enzymes or signaling pathways .
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Enzyme Inhibition: The compound's functional groups may allow it to act as an inhibitor for enzymes like leucyl-tRNA synthetase .
Spectroscopic Characterization
To confirm the structure of "(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester," standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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The molecular ion peak confirms the molecular weight of approximately 208 g/mol.
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Research Findings
Recent studies on thiadiazole derivatives have highlighted their synthetic versatility and medicinal relevance:
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Synthetic Versatility:
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Medicinal Applications:
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